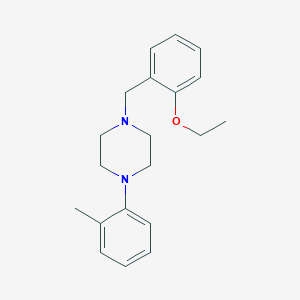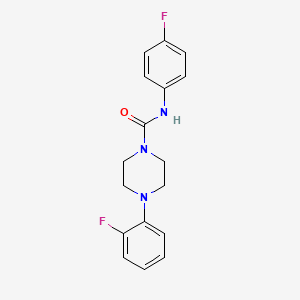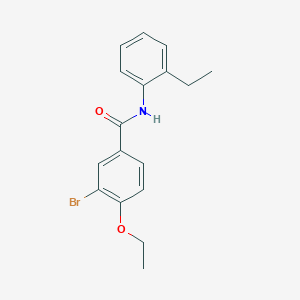
1-(2-ethoxybenzyl)-4-(2-methylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-ethoxybenzyl)-4-(2-methylphenyl)piperazine, also known as EMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMBP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties. In
作用机制
The exact mechanism of action of 1-(2-ethoxybenzyl)-4-(2-methylphenyl)piperazine is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to modulate the activity of several neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, it has been shown to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain, improve cognitive function, and induce apoptosis in cancer cells. Additionally, it has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.
实验室实验的优点和局限性
One of the major advantages of using 1-(2-ethoxybenzyl)-4-(2-methylphenyl)piperazine in lab experiments is its relatively low toxicity compared to other compounds in the same class. Additionally, it has been shown to exhibit a wide range of pharmacological effects, making it a versatile tool for researchers. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several potential future directions for research on 1-(2-ethoxybenzyl)-4-(2-methylphenyl)piperazine. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic targets. Finally, additional research is needed to investigate the safety and efficacy of this compound in human clinical trials.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It has been shown to exhibit significant anti-inflammatory, analgesic, and antidepressant effects in animal models, and has potential applications in the treatment of neurological disorders and cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic targets, as well as to investigate its safety and efficacy in human clinical trials.
合成方法
1-(2-ethoxybenzyl)-4-(2-methylphenyl)piperazine can be synthesized using a variety of methods, including reductive amination, condensation, and reduction. One of the most common methods involves the reaction of 2-methylphenylpiperazine with 2-ethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is this compound, which can be purified using column chromatography.
科学研究应用
1-(2-ethoxybenzyl)-4-(2-methylphenyl)piperazine has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit significant anti-inflammatory, analgesic, and antidepressant effects in animal models. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has also been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
属性
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-3-23-20-11-7-5-9-18(20)16-21-12-14-22(15-13-21)19-10-6-4-8-17(19)2/h4-11H,3,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWOKZGQEJLCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5709419.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-[3-(diethylamino)propyl]urea](/img/structure/B5709423.png)
![4-[2-(4-chloro-2-methylphenoxy)ethyl]morpholine](/img/structure/B5709434.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5709436.png)

![2-phenyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B5709445.png)



![1-[(2,4,5-trichlorophenoxy)acetyl]piperidine](/img/structure/B5709465.png)
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B5709477.png)

